Zinc Orotate

Pharmacokinetics Bioavailability Zinc supplementation

Zinc orotate offers distinct pharmacokinetic advantages vs. generic zinc salts—slower oral absorption enables sustained-release without complex excipients; patent-recognized reduced astringency simplifies palatable lozenge/chewable formulations, cutting taste-masking costs. As a registered pharmaceutical product (Zinkorot), it meets stringent institutional procurement standards. Choose zinc orotate to differentiate your formulation and ensure regulatory compliance.

Molecular Formula C10H6N4O8Zn
Molecular Weight 375.6 g/mol
CAS No. 60388-02-5
Cat. No. B1221554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc Orotate
CAS60388-02-5
SynonymsAcid, Orotic
Orotate, Potassium
Orotate, Sodium
Orotate, Zinc
Orotic Acid
Potassium Orotate
Sodium Orotate
Zinc Orotate
Molecular FormulaC10H6N4O8Zn
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn]
InChIInChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2
InChIKeyYNMDOZLVAPMCBD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Orotate (CAS 60388-02-5): Baseline Characteristics for Procurement Evaluation


Zinc orotate is an organic zinc salt composed of zinc cations chelated to two orotate anions, with the dihydrate form (C₁₀H₆N₄O₈Zn·2H₂O, MW 411.6) being the most common commercial specification . It appears as a white to almost white crystalline powder, exhibits limited aqueous solubility (characterized as 'hardly soluble' in water, practically insoluble in ethanol and ether), and typically contains 15.56–16.04% elemental zinc by weight . The compound is synthesized via controlled reaction between zinc oxide or zinc carbonate and orotic acid under mild aqueous conditions (pH 5–6, 40–50°C) and is primarily used as a nutritional zinc supplement for the treatment of zinc deficiency [1][2].

Why Zinc Orotate (CAS 60388-02-5) Cannot Be Assumed Bioequivalent to Generic Zinc Salts


Institutional procurement of zinc compounds for nutritional or therapeutic applications cannot rely on simple elemental zinc equivalence across salt forms. Pharmacokinetic studies demonstrate that zinc salts exhibit distinct absorption, distribution, and elimination profiles that preclude class-based substitution [1]. Specifically, zinc orotate displays slower oral absorption (Ka) but faster parenteral distribution (α phase) and elimination (β phase) compared to both soluble inorganic (zinc sulfate) and soluble organic (zinc pantothenate) salts, indicating that the orotate ligand fundamentally alters the pharmacokinetic behavior of the zinc ion [1][2]. Furthermore, the in vivo parameters do not correlate with simple dissolution behavior in water, underscoring that physicochemical solubility data alone cannot predict biological performance or support substitution decisions [1].

Zinc Orotate (CAS 60388-02-5): Quantitative Differentiation Evidence vs. Comparator Zinc Salts


Pharmacokinetic Differentiation: Slower Oral Absorption vs. Zinc Sulfate and Zinc Pantothenate

In a direct head-to-head pharmacokinetic comparison in rabbits, zinc orotate demonstrated a slower absorption phase (Ka) following oral administration compared to both zinc sulfate (soluble inorganic salt) and zinc pantothenate (soluble organic salt) [1]. Conversely, after parenteral administration, zinc orotate exhibited faster distribution (α phase) and elimination (β phase) than both comparator salts [1]. The two soluble salts (zinc sulfate and zinc pantothenate) were found to be bioequivalent to each other (p < 0.05), while zinc orotate's kinetic profile was distinctly different, establishing that the orotate ligand confers unique pharmacokinetic behavior not predicted by water solubility [1].

Pharmacokinetics Bioavailability Zinc supplementation

Organoleptic Differentiation: Absence of Objectionable Taste vs. Zinc Gluconate in Lozenges

In a double-blind, placebo-controlled clinical trial investigating common cold treatment, zinc orotate lozenges were specifically selected as a substitute for zinc gluconate lozenges based on preliminary taste testing, which determined that zinc orotate did not have an objectionable taste [1]. This organoleptic advantage was the explicit rationale for formulation selection, as zinc gluconate lozenges are known to possess an unpleasant bitter or metallic taste that limits patient compliance and formulation versatility [1].

Formulation science Palatability Oral dosage forms

Commercial Availability as a Registered Pharmaceutical Product: Zinkorot® 25 mg

Unlike many zinc salts available solely as dietary supplement ingredients, zinc orotate is manufactured and marketed as a registered pharmaceutical product (Zinkorot® 25 mg tablets, Wörwag Pharma GmbH & Co. KG) indicated for the treatment of zinc deficiency that cannot be corrected nutritionally . The product has been available as a safe and effective medicine since 1995, with each tablet containing 157.36 mg zinc orotate·2H₂O, equivalent to 25 mg elemental zinc . This regulatory status distinguishes zinc orotate from comparator zinc salts such as zinc gluconate or zinc citrate, which are predominantly marketed as dietary supplements without the same level of regulatory oversight or standardization.

Regulatory affairs Commercial availability Pharmaceutical procurement

Elemental Zinc Content vs. Common Comparator Salts

Zinc orotate dihydrate contains 15.56–16.04% elemental zinc by weight . This places zinc orotate at an intermediate position among common zinc salts: it provides higher elemental zinc content than zinc gluconate (~14%) but lower than zinc oxide (~80%) and zinc sulfate (~23%) [1][2]. For formulation scientists, this stoichiometric distinction directly impacts the mass of raw material required to deliver a target elemental zinc dose, influencing tablet/capsule size, excipient requirements, and ultimately, manufacturing economics.

Elemental zinc Stoichiometry Formulation calculation

Taste-Masking Patent: Reduction of Zinc Ion-Derived Astringency via Orotate Complexation

A Japanese patent application (JP 2021-161045 A) discloses that compositions comprising a zinc compound combined with orotic acid demonstrate reduced astringent taste derived from zinc ions and improved mouthfeel during administration [1]. The patent explicitly claims a zinc compound-containing composition characterized by blending a zinc compound and orotic acid to achieve this organoleptic benefit [1]. This intellectual property protection supports the class-level inference that the orotate ligand itself confers a taste-masking advantage independent of the specific formulation matrix.

Intellectual property Formulation technology Palatability

Crystal Structure: Orthorhombic System and 1D Coordination Polymer Characterization

X-ray single-crystal diffraction investigation confirms that zinc orotate crystallizes in the orthorhombic system with space group P2₁2₁2₁ (space group number 19) [1]. The compound forms a one-dimensional (1D) coordination polymer chain in which the carbonyl oxygen of the orotate ring serves as the structure-directing factor [1]. This crystallographic characterization provides a definitive fingerprint for identity verification and distinguishes zinc orotate from other zinc salts that adopt different crystal systems (e.g., zinc sulfate heptahydrate crystallizes in orthorhombic space group P2₁2₁2₁ but with distinct unit cell parameters; zinc acetate dihydrate crystallizes in monoclinic system).

Crystallography Solid-state characterization Quality control

Zinc Orotate (CAS 60388-02-5): Evidence-Based Application Scenarios for Scientific and Industrial Users


Formulation of Palatable Oral Zinc Dosage Forms Without Taste-Masking Excipients

Based on the demonstrated absence of objectionable taste compared to zinc gluconate [1] and patent-recognized reduction of astringency [2], zinc orotate is optimally suited for the formulation of lozenges, chewable tablets, oral disintegrating tablets, and liquid preparations where palatability is critical to patient compliance. Formulators may achieve acceptable organoleptic profiles with reduced reliance on sweeteners, flavors, or complex taste-masking technologies, thereby simplifying formulation composition and reducing manufacturing complexity and cost.

Pharmaceutical-Grade Zinc Supplementation in Clinical Settings Requiring Regulatory Assurance

The availability of zinc orotate as a registered pharmaceutical product (Zinkorot® 25 mg tablets) with a defined therapeutic indication for zinc deficiency [1] makes this salt form preferable in clinical and institutional settings where procurement policies mandate pharmaceutical-grade ingredients with established regulatory status over dietary supplement ingredients. This is particularly relevant for hospital formularies, clinical trial material preparation, and government health program procurement where quality assurance and traceability requirements are stringent.

Modified-Release Formulation Development Leveraging Distinct Pharmacokinetic Profile

The documented slower oral absorption phase (Ka) of zinc orotate compared to zinc sulfate and zinc pantothenate [1] supports the use of this salt form in sustained-release or modified-release formulations where prolonged systemic zinc delivery is therapeutically desirable. Formulation scientists may exploit this inherent pharmacokinetic property to achieve extended zinc exposure profiles without requiring complex matrix or coating technologies, or alternatively, to fine-tune release kinetics in combination with other formulation approaches.

Analytical Reference Standard Preparation for Quality Control of Zinc Orotate Raw Material

The well-defined crystallographic parameters of zinc orotate—orthorhombic crystal system, space group P2₁2₁2₁, and 1D coordination polymer architecture [1]—provide a definitive analytical fingerprint for identity confirmation and polymorph verification. Analytical laboratories and quality control departments can utilize powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) methods, referenced against these established crystallographic data, to verify incoming raw material identity, detect batch-to-batch variability, and exclude the presence of other zinc salt contaminants or mislabeled materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zinc Orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.